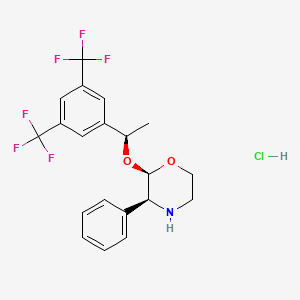
3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound with a unique structure. Let’s break down its name:
3-Boc: Refers to the tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom at position 3.
4-(4-bromobenzyl): Indicates a bromobenzyl substituent at position 4.
1,2,3-oxathiazolidine 2,2-dioxide: Describes the core ring system, which contains an oxathiazolidine ring with a sulfur atom and two oxygen atoms.
Métodos De Preparación
Synthetic Routes:
Boc Protection and Bromination:
Industrial Production:
- Industrial-scale synthesis typically follows similar steps but may involve more efficient reagents and optimized conditions.
- The compound is produced in smaller quantities for research purposes rather than large-scale industrial applications.
Análisis De Reacciones Químicas
3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various reactions:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to the corresponding sulfone.
Reduction: Reduction of the sulfone group can regenerate the thiazolidine ring.
Substitution: The bromine atom can undergo substitution reactions (e.g., nucleophilic substitution) to modify the benzyl group.
Common Reagents: NBS, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products: The specific products depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.
Biological Studies: Investigating its interactions with enzymes, receptors, or other biological targets.
Materials Science:
Mecanismo De Acción
Targets: The compound may interact with enzymes, receptors, or cellular components.
Pathways: Further studies are needed to elucidate specific pathways.
Comparación Con Compuestos Similares
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Mention other oxathiazolidine derivatives or bromobenzyl-substituted compounds.
: Example reference. : Another example reference.
Propiedades
Fórmula molecular |
C14H18BrNO5S |
|---|---|
Peso molecular |
392.27 g/mol |
Nombre IUPAC |
tert-butyl 4-[(4-bromophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C14H18BrNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3 |
Clave InChI |
BSBOQPCBENVYGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)


![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)
